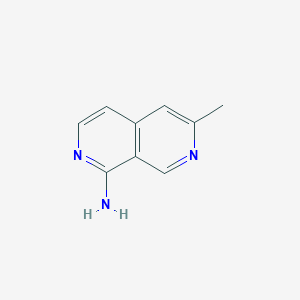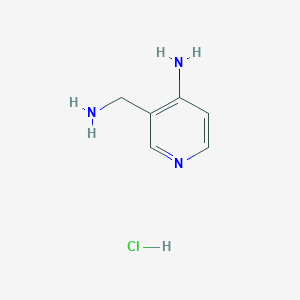
3-(Aminomethyl)pyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-4-amine hydrochloride typically involves the reaction of 4-chloropyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog without the aminomethyl group.
4-Aminopyridine: Another analog with the amino group at a different position on the pyridine ring.
Pyridinium Salts: Structurally related compounds with diverse applications.
Uniqueness
3-(Aminomethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
3-(aminomethyl)pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H |
InChI Key |
GGRMRTMWLLZHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


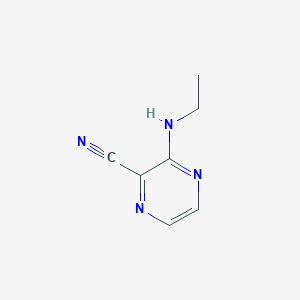
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)



![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
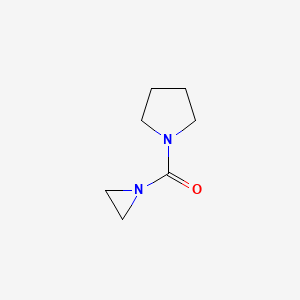
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

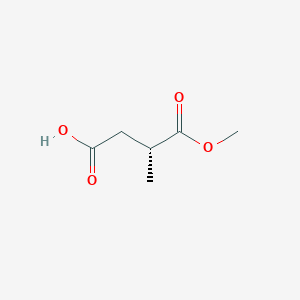

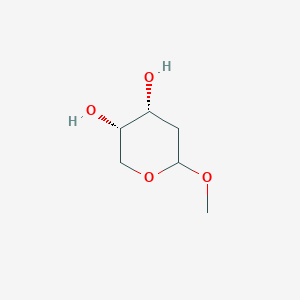
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
